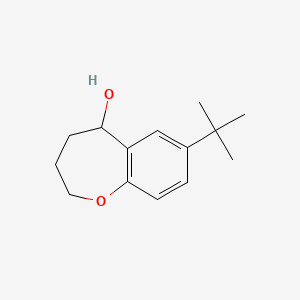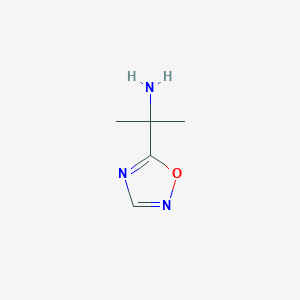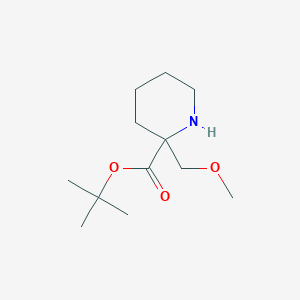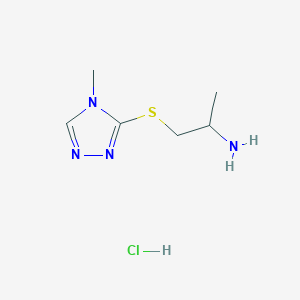
1-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride is a chemical compound that features a triazole ring, a sulfanyl group, and an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with an appropriate amine derivative. The reaction conditions often include the use of solvents such as acetone and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions: 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted amine derivatives.
科学研究应用
1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
作用机制
The mechanism of action of 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming non-covalent interactions with target molecules .
相似化合物的比较
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 1H-1,2,4-Triazol-3-amine
- 4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzoic acid
Comparison: 1-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .
属性
分子式 |
C6H13ClN4S |
|---|---|
分子量 |
208.71 g/mol |
IUPAC 名称 |
1-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H12N4S.ClH/c1-5(7)3-11-6-9-8-4-10(6)2;/h4-5H,3,7H2,1-2H3;1H |
InChI 键 |
JSKYSYQYEZOXDY-UHFFFAOYSA-N |
规范 SMILES |
CC(CSC1=NN=CN1C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[1-(2-Methoxyethyl)-1H-imidazol-2-yl]-5-azaspiro[2.3]hexane](/img/structure/B13222441.png)
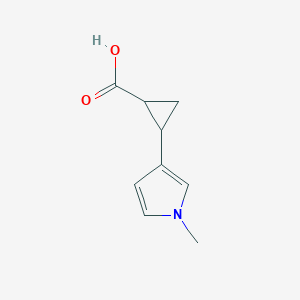
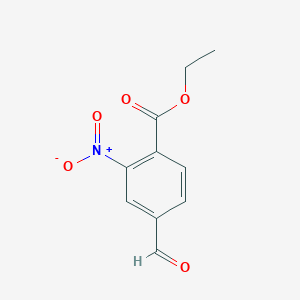
![4-{Ethyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}pyrrolidin-3-ol dihydrochloride](/img/structure/B13222463.png)


![(1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutyl)methanol](/img/structure/B13222470.png)
![2-[Ethyl(imino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B13222475.png)
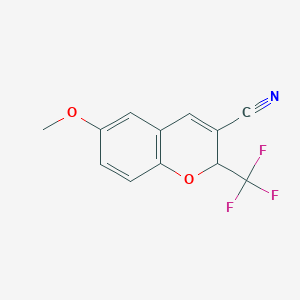
![1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13222480.png)
